1-(1,3-Dioxolan-2-yl)-pentan-2-one

Übersicht

Beschreibung

1-(1,3-Dioxolan-2-yl)-pentan-2-one is a type of organic compound that contains a 1,3-dioxolane ring . Dioxolanes are a group of organic compounds that can be prepared by acetalization of aldehydes and ketalization of ketones with ethylene glycol .

Chemical Reactions Analysis

The chemical reactions involving 1,3-dioxolane derivatives have been studied. For example, the reaction of 1,2-bis(4-(1,3-dioxolan-2-yl)phenyl)diazene oxide was achieved through an assembly of three components: alkene, carboxylic acid, and silyl enol ether . The reaction proceeded via stereospecific generation of a 1,3-dioxolan-2-yl cation intermediate during oxidation of alkene substrates with hypervalent iodine .Wissenschaftliche Forschungsanwendungen

Dermatological Applications

Pentane-1,5-diol, a compound structurally related to 1-(1,3-Dioxolan-2-yl)-pentan-2-one, has shown promising applications in dermatology. It is found to be more effective and safer than several other diols, such as propylene glycol, in enhancing drug delivery, pharmaceutical and cosmetic properties, and antimicrobial activity, making it an attractive substance for use in topical pharmaceutical formulations. The efficacy and safety of pentane-1,5-diol have been verified in clinical trials, highlighting its potential in dermatological applications due to its drug delivery-enhancing potency, low toxicity, and cost-effectiveness (Sundberg & Faergemann, 2008).

Liquid Crystal Research

In the field of liquid crystals, methylene-linked liquid crystal dimers such as 1,5-bis(4-cyanoanilinebenzylidene-4′-yl)pentane and its analogs have been studied for their transitional properties. These dimers exhibit unique mesophases, including a normal nematic phase and a lower temperature twist-bend nematic phase, attributed to their bent molecular geometry. This research contributes to understanding the formation and properties of new nematic phases in liquid crystals, which can be applied in various optical and display technologies (Henderson & Imrie, 2011).

Green Chemistry and Catalysis

The hydrogenation of furfural and its derivatives to produce 1,2-pentanediol and 1,5-pentanediol represents an area of green chemistry with significant research value. These diols are high-value chemicals with extensive applications. Advances in catalyst design, including the use of active metals and transition metal oxides, have been explored to improve the efficiency and stability of the hydrogenation process. This research is critical for developing sustainable and efficient methods for producing valuable chemicals from biomass-derived compounds (Tan et al., 2021).

Environmental and Analytical Chemistry

In environmental and analytical chemistry, the measurement of ethane and pentane in expired air from rats and humans is used as a marker for in vivo lipid peroxidation. This non-invasive method is well-suited for routine use in both research and clinical settings, providing insights into oxidative stress and its implications for various diseases and conditions. The standardized methods developed for this purpose address the challenges of sample collection, concentration, and analysis, contributing to the broader understanding of oxidative stress in biological systems (Knutson et al., 2000).

Eigenschaften

IUPAC Name |

1-(1,3-dioxolan-2-yl)pentan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-2-3-7(9)6-8-10-4-5-11-8/h8H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDWNCNQZFVUYAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)CC1OCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20717603 | |

| Record name | 1-(1,3-Dioxolan-2-yl)pentan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20717603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1,3-Dioxolan-2-yl)-pentan-2-one | |

CAS RN |

60643-06-3 | |

| Record name | 1-(1,3-Dioxolan-2-yl)pentan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20717603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

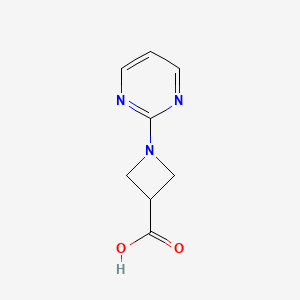

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-(Difluoromethyl)phenyl]methanol](/img/structure/B1426071.png)

![3-Oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-6-carboxylic acid](/img/structure/B1426085.png)